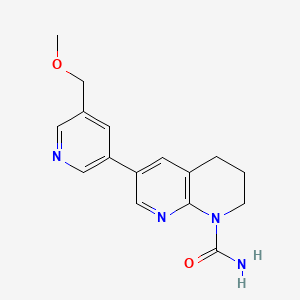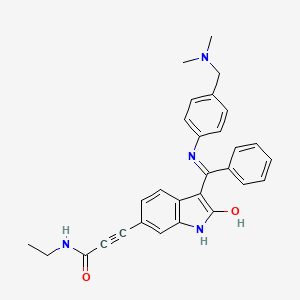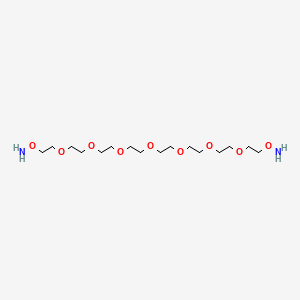
Bis-aminooxy-PEG7
Übersicht
Beschreibung
Bis-aminooxy-PEG7 is a PEG-based PROTAC linker . It contains two aminooxy groups and is used in the synthesis of PROTACs . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media .
Synthesis Analysis
Bis-aminooxy-PEG7 is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Molecular Structure Analysis
The molecular weight of Bis-aminooxy-PEG7 is 400.47 . Its molecular formula is C16H36N2O9 .Chemical Reactions Analysis
The aminooxy groups in Bis-aminooxy-PEG7 can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .Physical And Chemical Properties Analysis
Bis-aminooxy-PEG7 has a molecular weight of 400.47 and a molecular formula of C16H36N2O9 . It is a PEG-based compound, which means it has a hydrophilic PEG spacer that increases its solubility in aqueous media .Wissenschaftliche Forschungsanwendungen
Bioconjugation
“Bis-aminooxy-PEG7” is a PEG derivative containing two aminooxy groups. The aminooxy groups can be used in bioconjugation . Bioconjugation is a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule.
Increasing Solubility in Aqueous Media
The hydrophilic PEG spacer in “Bis-aminooxy-PEG7” increases solubility in aqueous media . This property is particularly useful in drug delivery systems where solubility can significantly impact the effectiveness of a drug.
Formation of Oxime Bonds
“Bis-aminooxy-PEG7” reacts with an aldehyde to form an oxime bond . Oxime bonds are used in a variety of chemical transformations in both organic synthesis and bioconjugation.
Formation of Hydroxylamine Linkages
If a reductant is used with “Bis-aminooxy-PEG7”, it will form a hydroxylamine linkage . Hydroxylamine linkages are used in the creation of certain types of polymers and materials.
Application in Gold Nanoparticles
Aminooxy chemistry, like that found in “Bis-aminooxy-PEG7”, has been applied to the surface of gold nanoparticles . This application allows for the creation of monolayer-protected gold clusters, which have a variety of uses in material science and nanotechnology.
Use in Oximation Reactions
“Bis-aminooxy-PEG7” has been used in oximation reactions with various types of aldehyde-containing molecules . These reactions highlight the versatility of the chemistry and how amine protonation can be used to switch solubility characteristics.
Wirkmechanismus
- Role : It connects two essential ligands, crucial for forming PROTAC (PROteolysis TAgeting Chimeras) molecules. These PROTACs enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Target of Action
Action Environment
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
O-[2-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N2O9/c17-26-15-13-24-11-9-22-7-5-20-3-1-19-2-4-21-6-8-23-10-12-25-14-16-27-18/h1-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMKUVSBEGNABB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCON)OCCOCCOCCOCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-aminooxy-PEG7 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



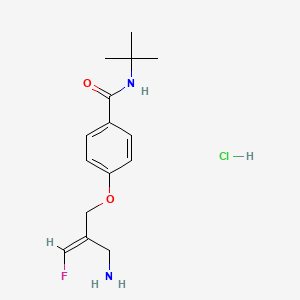
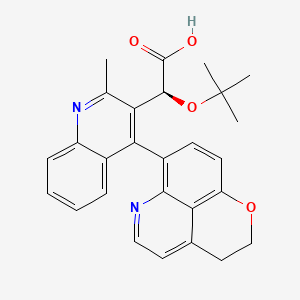
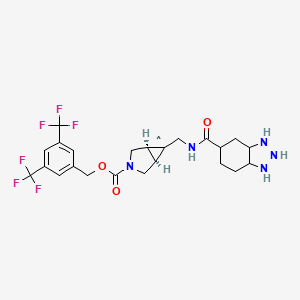
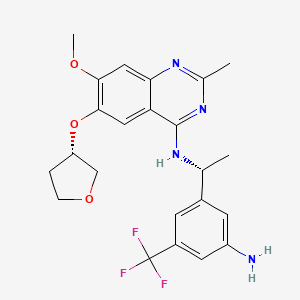

![ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate](/img/structure/B606086.png)



![2-[4-[3-[(1R)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B606090.png)
